Carbocysteine
CAS No.: 1391068-19-1
Cat. No.: VC0195427
Molecular Formula: C5H9NO4S
Molecular Weight: 182.16
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391068-19-1 |
---|---|
Molecular Formula | C5H9NO4S |
Molecular Weight | 182.16 |
IUPAC Name | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
SMILES | C(C(C(=O)O)N)SCC(=O)O |
Appearance | White Solid |
Melting Point | 174-179°C |
Introduction
Chemical Structure and Properties
Carbocysteine is a blocked thiol derivative of the amino acid L-cysteine, with the chemical formula C₅H₉NO₄S and an average molecular weight of 179.194 . Its formal chemical name is (R)-S-(carboxymethyl)cysteine, though it is known by numerous synonyms including S-carboxymethyl-L-cysteine and L-3-((carboxymethyl)thio)alanine .
Unlike other common mucolytics such as N-acetylcysteine (NAC) and erdosteine that contain free sulfhydryl (thiol) groups through which they split glycoprotein bonds in mucus, carbocysteine's structure and mechanism of action are distinct . The absence of free thiol groups in carbocysteine explains its different pharmacological profile and mechanism of action.
Table 1: Chemical Properties of Carbocysteine
Property | Description |
---|---|
Chemical Formula | C₅H₉NO₄S |
Molecular Weight (Average) | 179.194 |
Molecular Weight (Monoisotopic) | 179.025228471 |
Chemical Classification | L-cysteine-S-conjugate |
Key Functional Groups | Carboxyl groups, amino group, thioether linkage |
Physical Appearance | White crystalline powder |
Synthesis Method | Alkylation of cysteine with chloroacetic acid |
Pharmacology and Mechanism of Action
Carbocysteine exhibits a complex pharmacological profile that encompasses several distinct mechanisms of action, making it a multifunctional therapeutic agent for respiratory conditions. Its effects can be categorized into several key areas:
Mucoregulatory Effects
Carbocysteine differs fundamentally from traditional mucolytics by acting as a true muco-regulatory drug. Rather than simply breaking down mucus, it corrects alterations in glycoprotein synthesis by increasing the proportion of sialomucins at the expense of fucomucins, thereby restoring mucus viscosity and elasticity . This facilitates mucociliary clearance and improved drainage of secretions.
The mucus produced under carbocysteine's influence has increased sialomucin content, which influences the rheological properties of mucus via the inhibition of kinins, thereby reducing or preventing bronchial inflammation and bronchospasm . This rebalancing of mucus composition represents a more physiological approach to mucus management than simple mucolysis.
Anti-inflammatory Actions
Carbocysteine effectively suppresses TNF-α-induced inflammation via inhibition of key signaling pathways. Research has demonstrated that carbocysteine significantly decreases TNF-α-induced phosphorylation of NF-κB p65 and ERK1/2 MAPK, and inhibits the nuclear translocation of p65 subunit in human alveolar epithelial cells .
In an NF-κB luciferase reporter system, pretreatment with carbocysteine dose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB . These molecular effects translate to diminished release and mRNA expression of pro-inflammatory cytokines including IL-6, IL-8, TNF-α, MCP-1, and MIP-1β .
Antioxidant Properties
Carbocysteine demonstrates significant antioxidant activity, inhibiting damage to cells caused by hydrogen peroxide (H₂O₂) by activating protein kinase B (Akt) phosphorylation . This mechanism suggests that carbocysteine may prevent apoptosis of lung cells under oxidative stress conditions.
The compound exerts scavenging activity against various reactive oxygen species, restoring physiological levels of ROS and preventing the irreversible reduction of both glutathione (GSH) and chloride currents generated by exposure to hydroxyl radicals . This antioxidant activity is closely linked to its cytoprotective and anti-inflammatory effects.
Anti-infective Properties
Carbocysteine exhibits both antiviral and antibacterial properties that contribute to its clinical efficacy. It reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection and thereby reducing airway inflammation . These antiviral properties extend to other respiratory viruses, including respiratory syncytial virus and influenza virus .
In terms of antibacterial effects, carbocysteine significantly reduces the adherence of respiratory pathogens such as Moraxella catarrhalis to pharyngeal epithelial cells, compared to placebo . This reduction in bacterial adhesiveness may explain its ability to reduce respiratory tract infections in patients with chronic respiratory conditions.
Table 2: Molecular Targets of Carbocysteine
Pharmacokinetics
Carbocysteine demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. When administered orally, it is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations achieved within 1 to 1.7 hours . The plasma half-life is approximately 1.33 hours .
A key advantage of carbocysteine is its excellent tissue distribution, particularly to the respiratory system. It penetrates well into the lung and bronchial secretions, allowing for targeted action at the site of pathology in respiratory conditions . This favorable distribution profile contributes to its efficacy in respiratory disorders.
Metabolic pathways for carbocysteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocysteine derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity. Two cytosolic enzymes are responsible for the metabolism of carbocysteine: cysteine dioxygenase and phenylalanine 4-hydroxylase .
Although sulfoxidation is generally accepted as the main metabolic pathway of carbocysteine, researchers have identified a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC) . This finding suggests that carbocysteine's metabolism may be more complex than previously understood.
Table 3: Pharmacokinetic Parameters of Carbocysteine
Clinical Efficacy in Respiratory Conditions
Chronic Obstructive Pulmonary Disease (COPD)
The clinical efficacy of carbocysteine in COPD has been evaluated in several randomized controlled trials (RCTs) and meta-analyses, with somewhat mixed results depending on disease severity. A systematic review and meta-analysis of four studies involving 1,357 patients found that long-term use of carbocysteine (500 mg three times daily) was associated with lower exacerbation rates, fewer patients experiencing at least one exacerbation, and higher quality of life in COPD patients .
These contrasting findings suggest that carbocysteine's benefits may be more pronounced in patients with more severe COPD, particularly those experiencing frequent exacerbations.
Acute Exacerbations of COPD
Carbocysteine appears to offer particular benefits during acute exacerbations of COPD (AECOPD). A study evaluating carbocysteine in mild AECOPD patients found that it improved symptoms, as evidenced by a 26% improvement in CAT symptom score compared to pre-treatment . The same study demonstrated improvements in lung function parameters, with FEV₁ increasing by 18% and FEF25-75% increasing by up to 31% .
Table 4: Effects of Carbocysteine in Mild AECOPD Patients
Parameter | Improvement (% change from baseline) | Reference |
---|---|---|
CAT Symptom Score | 26% | |
FEV₁ (L) | 18% | |
FEV₁ (%) | 17% | |
FEF25-75% (L) | 10% | |
FEF25-75% (%) | 31% |
Acute Respiratory Infections
Beyond COPD, carbocysteine shows promise as an adjuvant therapy in acute respiratory tract infections. A systematic review and meta-analysis of randomized clinical trials found that carbocysteine improved general condition in patients with acute respiratory infections, with an odds ratio of 0.45 in favor of intervention (p = 0.013) .
The same analysis reported that cough events occurred in 15.8% of patients receiving carbocysteine versus 27.2% for those receiving placebo, while expectoration rates on the seventh day of treatment were 18.37% for carbocysteine versus 33.3% for placebo . These findings highlight carbocysteine's potential utility in managing symptoms of acute respiratory infections, beyond its established role in chronic respiratory conditions.
Effects on Inflammatory Biomarkers
Recent research has provided insights into carbocysteine's effects on various inflammatory biomarkers, offering mechanistic explanations for its clinical benefits.
Impact on miR-21 and Cytokines
Carbocysteine significantly reduces circulating levels of miR-21, a microRNA implicated in inflammatory processes . In patients with mild AECOPD, carbocysteine treatment resulted in a 37% reduction in miR-21 levels compared to pre-treatment values . Importantly, miR-21 levels inversely correlated with lung function parameters, suggesting a potential mechanistic link between miR-21 suppression and improved respiratory function.
Similarly, carbocysteine demonstrated substantial effects on pro-inflammatory cytokines, particularly IL-8, with levels reduced by 45% following carbocysteine treatment in mild AECOPD patients .
Effects on Advanced Glycation End Products
Carbocysteine also influences the receptor for advanced glycation end products (RAGE) system, which plays a role in inflammatory processes. Administration of carbocysteine for 20 days significantly increased circulating soluble RAGE (sRAGE) levels by 35% and reduced fluorescent advanced glycation end products (fAGEs) expression by 11% in mild AECOPD patients . As sRAGE acts as a decoy receptor that sequesters RAGE ligands and prevents inflammatory responses, these changes likely contribute to carbocysteine's anti-inflammatory effects.
Table 5: Effects of Carbocysteine on Inflammatory Markers in Mild AECOPD
Inflammatory Marker | Change with Carbocysteine (% from baseline) | Reference |
---|---|---|
miR-21 | -37% | |
IL-8 | -45% | |
sRAGE | +35% | |
fAGEs | -11% |
Table 6: Correlation Between miR-21 and Lung Function Parameters
Lung Function Parameter | Correlation Coefficient with miR-21 | p-value | Reference |
---|---|---|---|
FEV₁ (L) | -0.7769406 | 0.031 | |
FEV₁ (%) | -0.8189638 | 0.019 | |
FEF25-75% (L) | -0.6835159 | 0.078 | |
FEF25-75% (%) | -0.718366 | 0.055 |
Current Research and Future Perspectives
Emerging Applications
Research into carbocysteine's potential applications continues to evolve. Recent interest has focused on its possible role in COVID-19 management, where its mucoregulatory, anti-inflammatory, and antioxidant properties could provide multiple benefits . Studies are exploring its use in both post-exposure prophylaxis and early-phase treatment, potentially in combination with other agents such as monoclonal antibodies, antivirals, anti-inflammatory agents, and inhaled corticosteroids .
Personalized Medicine Approaches
The significant variability in carbocysteine metabolism due to genetic polymorphisms suggests potential for personalized medicine approaches . Reduced metabolism can cause increased exposure to carbocysteine, potentially explaining variable clinical responses between patients. Future research may focus on identifying genetic markers that predict response to carbocysteine, allowing for more targeted therapeutic applications.
Combination Therapies
Research is also exploring the efficacy of carbocysteine in combination with other agents for respiratory conditions. Its distinct mechanism of action may complement other therapeutic approaches, particularly in complex respiratory conditions characterized by inflammation, oxidative stress, and excessive mucus production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume